Octylbenzene-d22

Mass Spectrometry Internal Standard Isotopic Differentiation

Octylbenzene-d22 is a perdeuterated alkylbenzene in which all twenty-two hydrogen atoms of the parent compound, n-octylbenzene (1-phenyloctane, CAS 2189-60-8), are replaced by the stable heavy isotope deuterium (²H). This substitution increases the molecular mass from 190.32 Da (C₁₄H₂₂) to 212.46 Da (C₁₄D₂₂).

Molecular Formula C14H22
Molecular Weight 212.46 g/mol
Cat. No. B12403311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctylbenzene-d22
Molecular FormulaC14H22
Molecular Weight212.46 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=CC=C1
InChIInChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D,8D2,9D,10D,11D2,12D,13D
InChIKeyCDKDZKXSXLNROY-FEGNEZOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octylbenzene-d22 (CAS 1219799-28-6): A Perdeuterated Alkylbenzene Internal Standard for Quantitative Mass Spectrometry


Octylbenzene-d22 is a perdeuterated alkylbenzene in which all twenty-two hydrogen atoms of the parent compound, n-octylbenzene (1-phenyloctane, CAS 2189-60-8), are replaced by the stable heavy isotope deuterium (²H). This substitution increases the molecular mass from 190.32 Da (C₁₄H₂₂) to 212.46 Da (C₁₄D₂₂) . As an isotopically labeled analog, it serves primarily as an internal standard (IS) in quantitative analytical workflows, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy . Its near-identical physicochemical properties to the unlabeled analyte ensure consistent behavior during sample preparation and chromatographic separation, while the distinct +22.14 Da mass shift enables unambiguous detection and quantification by mass spectrometry [1].

Why Generic Substitution Fails: The Quantitative Risk of Using Non-Isotopic or Incompletely Deuterated Standards for Octylbenzene-d22


In quantitative mass spectrometry, substituting a true isotopically-labeled internal standard (SIL-IS) like Octylbenzene-d22 with a non-isotopic structural analog or even a partially deuterated variant introduces significant analytical risk. Non-isotopic internal standards (e.g., chlorobenzene, n-butylbenzene) do not co-elute with the target analyte and exhibit different ionization efficiencies and matrix effect susceptibilities, leading to unpredictable signal suppression or enhancement [1]. Even partially deuterated octylbenzene analogs (e.g., Octylbenzene-d5) may be suitable for some applications but present a quantifiable risk of reduced accuracy compared to the fully deuterated form. While any deuterated standard corrects for some variability, studies show that deuterium labeling itself can cause a chromatographic H/D isotope effect, where deuterated molecules elute slightly earlier than their protiated counterparts [2]. This small retention time shift can, in certain matrices, lead to differential ion suppression between the analyte and the internal standard, compromising quantification accuracy [3]. The high degree of deuteration in Octylbenzene-d22 (22 ²H atoms) ensures a maximal and clear mass shift, minimizing spectral overlap with the analyte's natural isotopic envelope and providing the most robust differentiation in complex matrices.

Product-Specific Quantitative Evidence Guide: Octylbenzene-d22 vs. In-Class Analogs and Alternatives


Molecular Mass Differentiation: Octylbenzene-d22 vs. Octylbenzene (h22) and Octylbenzene-d5

Octylbenzene-d22 provides a +22.14 Da mass shift from its non-deuterated analog, Octylbenzene (h22), which is significantly larger than the +5 Da shift of the partially deuterated Octylbenzene-d5. This larger mass differential minimizes potential spectral overlap with the analyte's M+1 and M+2 isotopic peaks, ensuring unambiguous identification and integration of the internal standard signal in complex matrices .

Mass Spectrometry Internal Standard Isotopic Differentiation

Chromatographic H/D Isotope Effect: Deuterated vs. Non-Deuterated Alkylbenzenes in GC

Deuterated alkylbenzenes, including fully deuterated forms like Octylbenzene-d22, consistently elute slightly earlier than their protium (¹H) analogs from most GC stationary phases. This is a well-established chromatographic H/D isotope effect (hdIEC). While this shift is small, its magnitude increases with the number of deuterium atoms, a factor that must be accounted for in method development and when comparing to non-deuterated or less deuterated internal standard candidates [1]. This predictable behavior is a known and manageable factor, unlike the unpredictable behavior of non-isotopic structural analogs.

Gas Chromatography Isotope Effect Retention Time

Lipophilicity (LogP) Reduction per Deuterium Atom: Isotopic Effect on Partitioning

Deuteration is known to subtly reduce the lipophilicity of a molecule. Studies comparing deuterated aromatic compounds to their protium isomers show a consistent decrease in log P_oct of approximately -0.006 per deuterium atom [1]. For Octylbenzene-d22, this translates to a predicted LogP of 6.40, which is ~0.13 units lower than the LogP of 6.53 for non-deuterated octylbenzene [2]. This difference, while small, can be relevant in reversed-phase liquid chromatography (RPLC) where retention is driven by hydrophobic interactions.

Lipophilicity Isotope Effect Physicochemical Property

Extraction Performance in Fire Debris Analysis: n-Octylbenzene vs. Deuterated Internal Standards

In a comparative study of internal standards for fire debris analysis, n-octylbenzene (the non-deuterated parent compound) was evaluated alongside several deuterated compounds (toluene-d8, styrene-d8, naphthalene-d8, diphenyl-d10). The results showed that n-octylbenzene, as a less volatile compound, performed well during extraction at an elevated temperature (60 °C) [1]. This behavior is consistent with the expected properties of its fully deuterated analog, Octylbenzene-d22. While the study used non-deuterated n-octylbenzene, it provides class-level validation for the use of alkylbenzenes as robust internal standards in forensic applications, especially those requiring heated extraction steps. A deuterated analog like Octylbenzene-d22 would be the preferred choice for MS-based quantification to correct for matrix effects, which the original study did not assess.

Forensic Chemistry Fire Debris Analysis Extraction Efficiency

Isotopic Enrichment and Purity: Octylbenzene-d22 vs. Class Standards

Commercially available Octylbenzene-d22 is routinely supplied with high isotopic enrichment of ≥98 atom % D and chemical purity of ≥98% . This is a critical specification that ensures the internal standard does not introduce significant amounts of unlabeled analyte, which would bias quantitative results. This level of enrichment is standard for high-quality deuterated standards and is comparable to other perdeuterated alkylbenzenes used as internal standards, such as n-butyl-d9-benzene (≥98 atom % D) .

Quality Control Isotopic Purity Procurement Specification

Spectral Differentiation in Vacuum Ultraviolet (VUV) Detection: Effect of Deuteration Degree

A study comparing the gas-phase VUV absorption spectra (125-240 nm) of stable-isotopically labeled compounds with their non-labeled counterparts found that an increasing degree of deuteration generally increases the spectral difference [1]. Using sum of squared residuals as a quantitative measure, the study demonstrated that perdeuterated compounds like Octylbenzene-d22 would exhibit a more distinct VUV spectral signature compared to their protiated analogs than would less-deuterated compounds . This is relevant for users of GC-VUV, an emerging technique where spectral deconvolution is used for identification and quantification.

GC-VUV Spectroscopy Isotopologue Differentiation

Optimal Research and Industrial Applications for Octylbenzene-d22 Based on Quantifiable Differentiation


Environmental Trace Analysis of Alkylbenzenes and VOCs by GC-MS or LC-MS

In environmental monitoring of volatile and semi-volatile organic compounds (VOCs/SVOCs), such as those from petroleum spills or industrial effluents, Octylbenzene-d22 serves as an ideal internal standard for quantifying its non-deuterated analog and other structurally similar alkylbenzenes. Its +22.14 Da mass shift ensures clear differentiation from the analyte's isotopic envelope, preventing quantification errors . Furthermore, its chromatographic behavior, while exhibiting a predictable H/D isotope effect, closely mimics the target analytes, effectively correcting for variations in sample preparation, injection volume, and matrix-induced ion suppression .

Forensic Fire Debris and Ignitable Liquid Residue Analysis

As established by forensic studies, less volatile alkylbenzenes perform robustly as internal standards in fire debris analysis, particularly during heated extractions designed to recover heavy ignitable liquid residues . Octylbenzene-d22 is the isotopically-labeled version of this validated compound class. Using it instead of a non-isotopic standard allows forensic chemists to apply the same robust extraction protocol while gaining the significant advantage of MS-based quantification, which corrects for the severe matrix effects common in fire debris samples. The high isotopic purity (≥98 atom % D) ensures no false positive signal is introduced by the internal standard itself .

Pharmaceutical Research & Development: Quantitative Bioanalysis and DMPK Studies

In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of drug candidates and their metabolites in complex biological matrices (e.g., plasma, urine) is paramount. Octylbenzene-d22 is used as an internal standard in LC-MS/MS assays for the quantification of octylbenzene or structurally related lipophilic compounds . Its well-defined lipophilicity (LogP 6.40) ensures similar partitioning behavior in reversed-phase chromatography. Critically, the potential for differential ion suppression due to the small H/D isotope effect is a known and manageable factor, and is far outweighed by the benefits of using a true isotopic analog over a structurally similar, but chemically distinct, non-isotopic standard .

Reaction Mechanism Elucidation via Kinetic Isotope Effect (KIE) Studies

The complete substitution of hydrogen with deuterium in Octylbenzene-d22 makes it a powerful tool for investigating reaction mechanisms. When a reaction involves breaking a C-H bond, substituting that hydrogen with deuterium changes the rate of reaction due to the primary kinetic isotope effect. By comparing the reaction rates of Octylbenzene-d22 and Octylbenzene-h22 in parallel experiments, researchers can determine if a specific C-H bond cleavage is involved in the rate-determining step, providing crucial mechanistic insight not accessible with non-deuterated analogs alone .

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